molecular formula C11H8F2O3 B15360723 Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate

Cat. No.: B15360723
M. Wt: 226.18 g/mol
InChI Key: JQRUTLJJIQYLDI-UHFFFAOYSA-N
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Description

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with two fluorine atoms at positions 5 and 7, a methyl group at position 3, and a methyl ester at position 2. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

IUPAC Name

methyl 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-7-3-6(12)4-8(13)10(7)16-9(5)11(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUTLJJIQYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-3-methyl-benzofuran-2-carboxylic acid.

  • Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Esterification: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to produce the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the fluorine or methyl positions can yield a variety of substituted benzofurans.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Fluorinated and methylated benzofurans with different substituents.

Scientific Research Applications

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-Amino-5,7-dimethyl-benzofuran-3-carboxylate (CAS 22048-13-1)

The closest structural analog identified in the provided evidence is Ethyl 2-amino-5,7-dimethyl-benzofuran-3-carboxylate (CAS 22048-13-1) . A comparative analysis is presented below:

Property Methyl 5,7-Difluoro-3-methyl-benzofuran-2-carboxylate Ethyl 2-Amino-5,7-dimethyl-benzofuran-3-carboxylate
Substituents - 5,7-Difluoro
- 3-Methyl
- 2-Methyl ester
- 5,7-Dimethyl
- 3-Ethyl ester
- 2-Amino group
Molecular Formula C₁₂H₁₀F₂O₃ C₁₃H₁₅NO₃
Functional Groups Fluorine, methyl ester Amino, ethyl ester, methyl
Potential Reactivity High electrophilicity due to fluorine atoms Nucleophilic (amino group); ester hydrolysis susceptibility
Lipophilicity (Predicted) Increased (fluorine enhances lipid solubility) Moderate (ethyl ester may reduce polarity vs. methyl)
Key Differences and Implications:

Substituent Effects: The fluorine atoms in the target compound likely increase its environmental persistence and metabolic stability compared to the methyl groups in the analog. Fluorine’s electronegativity may also enhance binding affinity in biological targets (e.g., enzyme active sites) . The amino group in the analog introduces nucleophilic reactivity, making it a candidate for further derivatization (e.g., amide bond formation), whereas the target compound’s fluorine substituents may limit such modifications.

Toxicity and Environmental Impact: Fluorinated compounds like the target molecule may exhibit greater environmental persistence, akin to environmentally persistent free radicals (EPFR) observed in indoor particulate matter .

Broader Context of Benzofuran Derivatives

While the evidence lacks data on other analogs (e.g., halogenated or nitro-substituted benzofurans), general trends in benzofuran chemistry suggest:

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance thermal stability and resistance to oxidative degradation, as seen in EPFR studies .
  • Electron-Donating Groups (e.g., NH₂, CH₃) : Increase susceptibility to electrophilic substitution but reduce environmental persistence.

Biological Activity

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with difluoro and methyl substitutions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, modifications in the benzofuran structure have been linked to enhanced inhibition of thioesterase activity in certain biosynthetic pathways. This suggests a potential role in disrupting microbial growth or pathogenicity .
  • Antiviral Properties : Recent studies indicate that derivatives of benzofuran compounds exhibit antiviral activity against various viruses. The introduction of halogen substituents has been associated with improved selectivity indices (SI) and efficacy against viral replication . Although specific data on this compound is limited, its structural analogs suggest a promising antiviral profile.
  • Cytotoxicity and Anticancer Activity : Compounds with similar scaffolds have demonstrated significant cytotoxic effects against cancer cell lines by inhibiting key signaling pathways like GSK-3β. This inhibition leads to reduced cell proliferation and enhanced apoptosis in cancer cells . The potential for this compound to exhibit similar effects warrants further investigation.

Table 1: Biological Activity Summary

Activity Type Target IC50/EC50 Selectivity Index (SI) Reference
Enzyme InhibitionThioesteraseNot specifiedNot specified
Antiviral ActivityHEV, ChikungunyaEC50 < 20 nMHigh
CytotoxicityPancreatic Cancer CellsIC50 < 0.73 nMHigh

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